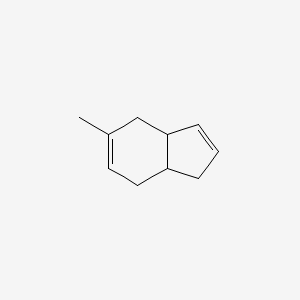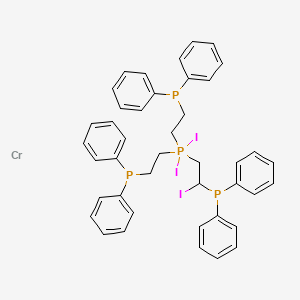
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium is a complex organophosphorus compound that features multiple phosphine ligands coordinated to a chromium center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium typically involves the reaction of chlorophosphines with Grignard reagents or lithium reagents, followed by oxidation or other functionalization steps. For example, the synthesis of similar phosphine ligands often involves ortho-lithiation/iodination reactions followed by Ullmann reactions.
Industrial Production Methods
Industrial production methods for such complex organophosphorus compounds are less common due to the specialized conditions required. the synthesis can be scaled up using batch reactors where precise control over temperature, pressure, and reagent addition is maintained to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands can be substituted with other phosphine or halide ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide sources like iodine or bromine . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a chromium(VI) species, while substitution reactions could produce a variety of phosphine-ligated chromium complexes .
Scientific Research Applications
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes that can be used in catalysis.
Medicine: Investigated for its potential use in medicinal chemistry as a part of metal-based drugs.
Industry: Utilized in industrial catalysis for processes like hydrogenation, isomerization, and polymerization.
Mechanism of Action
The mechanism by which Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium exerts its effects involves the coordination of the phosphine ligands to the chromium center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine: A similar phosphine ligand used in coordination chemistry.
Triphos: Another phosphine ligand with similar coordination properties.
Uniqueness
What sets Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium apart is its unique combination of phosphine and halide ligands, which provides distinct reactivity and stability compared to other phosphine ligands. This makes it particularly useful in specialized catalytic applications where such properties are advantageous .
Properties
CAS No. |
89655-19-6 |
|---|---|
Molecular Formula |
C42H41CrI3P4 |
Molecular Weight |
1102.4 g/mol |
IUPAC Name |
bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-λ5-phosphane;chromium |
InChI |
InChI=1S/C42H41I3P4.Cr/c43-42(48(40-27-15-5-16-28-40)41-29-17-6-18-30-41)35-49(44,45,33-31-46(36-19-7-1-8-20-36)37-21-9-2-10-22-37)34-32-47(38-23-11-3-12-24-38)39-25-13-4-14-26-39;/h1-30,42H,31-35H2; |
InChI Key |
WOCGFPYCWRPUOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)(CC(P(C4=CC=CC=C4)C5=CC=CC=C5)I)(I)I)C6=CC=CC=C6.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


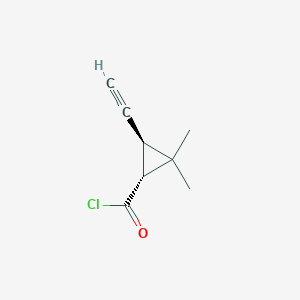
![N-ethyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B13788401.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
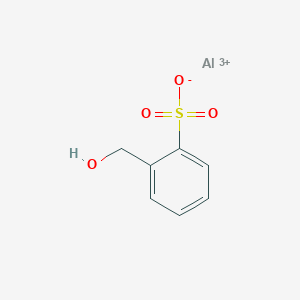

![11-methyl-1,4,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene](/img/structure/B13788419.png)
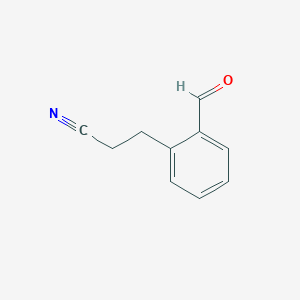
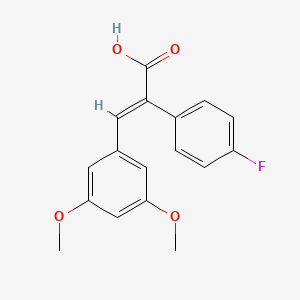

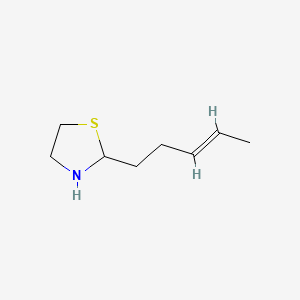
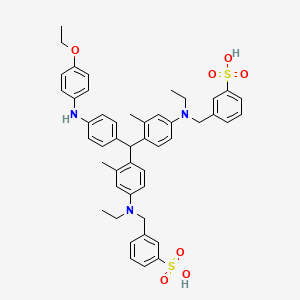
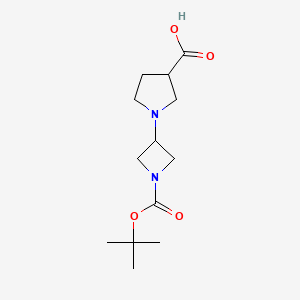
![tert-butyl N-[(1S)-2-[5-bromo-3-[(2,6-difluorophenyl)methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]carbamate](/img/structure/B13788452.png)
